molecular formula C8H10N2O3S B193742 7-Aminodesacetoxycephalosporanic acid CAS No. 22252-43-3

7-Aminodesacetoxycephalosporanic acid

Cat. No.: B193742
CAS No.: 22252-43-3
M. Wt: 214.24 g/mol
InChI Key: NVIAYEIXYQCDAN-CLZZGJSISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cephalexin Impurity B involves the hydrolysis of cephalexin under acidic or basic conditions. The reaction typically uses hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents. The process involves the cleavage of the β-lactam ring, leading to the formation of 7-Aminodesacetoxycephalosporanic acid .

Industrial Production Methods: In industrial settings, the production of Cephalexin Impurity B is controlled to ensure it remains within acceptable limits. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify the levels of this impurity during the manufacturing process .

Chemical Reactions Analysis

Types of Reactions: Cephalexin Impurity B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), metal ions (e.g., FeCl₃)

    Acidic Conditions: Hydrochloric acid (HCl)

    Basic Conditions: Sodium hydroxide (NaOH)

Major Products Formed: The major products formed from these reactions include various degradation products that can be identified and quantified using advanced analytical techniques like HPLC and mass spectrometry .

Scientific Research Applications

Cephalexin Impurity B has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIAYEIXYQCDAN-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057687
Record name 7-Aminodeacetoxycephalosporanic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22252-43-3, 70287-30-8, 26395-99-3
Record name 7-Aminodeacetoxycephalosporanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22252-43-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-Aminodesacetoxycephalosporanic acid
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Record name 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
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Record name 7-Aminodesacetoxycephalosporanic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14107
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Record name 7-Aminodeacetoxycephalosporanic acid
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Record name (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-AMINODESACETOXYCEPHALOSPORANIC ACID
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Synthesis routes and methods

Procedure details

By the procedure of Example 14, only substituted 1 g of 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid for 3-acetyloxymethyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2carboxylic acid, 7-[[2-[4-(chloromethyl)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is obtained. M.P. 145°-146° C.
Name
3-acetyloxymethyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-[[2-[4-(chloromethyl)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminodesacetoxycephalosporanic acid
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7-Aminodesacetoxycephalosporanic acid
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7-Aminodesacetoxycephalosporanic acid
Reactant of Route 4
7-Aminodesacetoxycephalosporanic acid
Reactant of Route 5
7-Aminodesacetoxycephalosporanic acid
Reactant of Route 6
7-Aminodesacetoxycephalosporanic acid

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